5,6-Difluoro-1,3-benzoxazole
Description
Historical Development and Significance of Benzoxazole (B165842) Scaffolds in Research
The benzoxazole core, a bicyclic system featuring a benzene (B151609) ring fused to an oxazole (B20620) ring, is a prominent scaffold in medicinal chemistry. nih.govkorea.ac.kr Its journey from a chemical curiosity to a "privileged scaffold" has been marked by its recurrent appearance in a multitude of biologically active compounds, both natural and synthetic. nih.govnih.gov The versatility of the benzoxazole motif allows for extensive functionalization, enabling chemists to fine-tune its properties for various biological targets. rsc.orgresearchgate.net This has led to its incorporation into a wide array of compounds investigated for anticancer, anti-inflammatory, antimicrobial, and neurological applications. nih.govnih.govjocpr.com The simple yet robust nature of the benzoxazole nucleus makes it an ideal starting point for the synthesis of more complex, bioactive molecules. jocpr.comwikipedia.org
Structural Characteristics of the 1,3-Benzoxazole System
The 1,3-benzoxazole system is an aromatic, planar heterocyclic compound with the molecular formula C₇H₅NO. wikipedia.orgnih.gov Its structure consists of a benzene ring fused to the 4 and 5 positions of a 1,3-oxazole ring. nih.govebi.ac.uk This fusion imparts a high degree of stability to the molecule. wikipedia.org The planarity of the ring system facilitates interactions such as π-π stacking with biological macromolecules, while the nitrogen and oxygen heteroatoms can act as hydrogen bond acceptors. researchgate.net These structural and electronic features are fundamental to the biological activities observed in its derivatives. researchgate.netontosight.ai
Strategic Role of Fluorine Substitution in Organic Chemistry and Pharmaceutical Design
The introduction of fluorine into organic molecules is a powerful strategy in modern drug design. nih.govnih.govacs.org Due to its small size and high electronegativity, fluorine can profoundly alter a molecule's physicochemical properties without significantly increasing its steric bulk. benthamscience.comtandfonline.com Key benefits of fluorination include:
Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is stronger than a carbon-hydrogen (C-H) bond, making it more resistant to metabolic cleavage by enzymes. This can increase a drug's half-life and bioavailability. tandfonline.comnih.govacs.org
Increased Lipophilicity: Fluorine substitution can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes. benthamscience.comtandfonline.com However, the effect on lipophilicity can vary depending on the specific substitution pattern. acs.org
Modulation of Acidity/Basicity: As the most electronegative element, fluorine can lower the pKa of nearby functional groups, which can influence a compound's ionization state and, consequently, its absorption and distribution. acs.orgtandfonline.com
Improved Binding Affinity: Fluorine can participate in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, potentially increasing the potency of a drug candidate. nih.govbenthamscience.com
These effects have made fluorine a common feature in many successful pharmaceutical agents. tandfonline.comnih.gov
Overview of Research Trajectories for 5,6-Difluoro-1,3-benzoxazole and Related Fluorinated Analogs
The compound this compound itself is primarily utilized as a key building block in the synthesis of more complex molecules. Its difluorinated benzene ring offers the unique electronic properties conferred by fluorine, making it an attractive starting material for creating novel derivatives with potentially enhanced biological activities or material properties.
Research has shown that fluorinated benzoxazoles and related benzazoles (like benzimidazoles and benzothiazoles) are of significant interest. For instance, studies on analogous fluorinated benzothiazoles have demonstrated that the presence of fluorine can enhance cytotoxic activity against cancer cell lines. nih.gov In one study, a benzothiazole (B30560) with a fluorine atom at a position analogous to the 5- or 6-position of the benzoxazole showed improved cytotoxicity compared to non-fluorinated versions. nih.gov
The synthesis of fluorinated benzoxazoles can be achieved through various methods, often involving the cyclization of a substituted 2-aminophenol (B121084) with an appropriate reagent. researchgate.netorganic-chemistry.org The specific compound 3-(5,6-Difluoro-1,3-benzoxazol-2-yl)aniline is a known derivative, indicating the use of this compound as a scaffold for creating molecules with potential applications in medicinal chemistry or materials science. nih.gov Furthermore, research into benzoxazole derivatives as inhibitors of targets like VEGFR-2 has explored the impact of different substituents on the benzene ring, with halogenated versions often showing potent activity. nih.gov Other research has focused on creating benzoxazole-terminated liquid crystals, where difluoro-phenyl-benzoxazole derivatives have been synthesized and shown to possess high birefringence and large dielectric anisotropy, properties valuable for display technologies. researchgate.net
The general research trajectory for compounds like this compound is to leverage the advantageous properties of both the benzoxazole core and fluorine substitution to design next-generation pharmaceuticals and advanced materials.
Data Tables
Table 1: Physicochemical Properties of Parent Scaffolds
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Structure |
| 1,3-Benzoxazole | C₇H₅NO | 119.12 | |
| Benzene | C₆H₆ | 78.11 | |
| Oxazole | C₃H₃NO | 69.06 |
Structure
3D Structure
Properties
Molecular Formula |
C7H3F2NO |
|---|---|
Molecular Weight |
155.10 g/mol |
IUPAC Name |
5,6-difluoro-1,3-benzoxazole |
InChI |
InChI=1S/C7H3F2NO/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-3H |
InChI Key |
WYHGCOVBXUPAES-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1F)F)OC=N2 |
Origin of Product |
United States |
Synthetic Methodologies for 5,6 Difluoro 1,3 Benzoxazole and Derived Analogs
Classical and Contemporary Approaches to 1,3-Benzoxazole Ring Formation with Fluorine Integration
The formation of the benzoxazole (B165842) ring system, particularly with the inclusion of fluorine substituents, can be achieved through several key strategies. These methods primarily involve the cyclization of appropriately substituted precursors or the introduction of fluorine onto a pre-existing benzoxazole core.
Cyclocondensation Reactions Utilizing Fluorinated Precursors (e.g., from 2-aminophenol (B121084) derivatives)
A cornerstone of benzoxazole synthesis is the cyclocondensation reaction, which typically involves the reaction of a 2-aminophenol derivative with a suitable one-carbon component. chemicalbook.com To synthesize 5,6-difluoro-1,3-benzoxazole, the logical starting material is 2-amino-4,5-difluorophenol (B62812). This fluorinated precursor can then be reacted with various electrophilic partners to form the oxazole (B20620) ring.
Commonly employed one-carbon components include:
Aldehydes: The reaction of 2-aminophenols with aldehydes is a widely used method for synthesizing 2-substituted benzoxazoles. organic-chemistry.orgijpbs.com This reaction is often catalyzed by an acid and proceeds through an initial imine formation followed by intramolecular cyclization.
Carboxylic Acids and Derivatives: Carboxylic acids, acyl chlorides, and esters can also be used to form the benzoxazole ring. chemicalbook.comnih.gov These reactions often require harsher conditions, such as high temperatures or the use of dehydrating agents.
β-Diketones: The reaction of 2-aminophenols with β-diketones provides a route to 2-substituted benzoxazoles. acs.orgacs.org This transformation is often facilitated by a combination of a Brønsted acid and a copper salt. acs.orgacs.org
A general scheme for the synthesis of 2-substituted 5,6-difluorobenzoxazoles from 2-amino-4,5-difluorophenol is depicted below:
Scheme 1: General synthesis of 2-substituted 5,6-difluorobenzoxazoles via cyclocondensation.
Post-Cyclization Fluorination Strategies for Benzoxazole Scaffolds
An alternative approach to accessing fluorinated benzoxazoles is the direct fluorination of a pre-formed benzoxazole ring. This strategy can be challenging due to the need for regioselective fluorination and the potential for side reactions. However, advances in fluorination chemistry have provided new reagents and methods to achieve this transformation. Electrophilic fluorinating agents, such as Selectfluor, are often employed for this purpose. The success of this approach is highly dependent on the substrate and the reaction conditions. A study on the fluorination of styrenes to form fluoro-benzoxazepines highlights the complexity and potential for rearrangement reactions in such transformations. nih.gov
Catalytic Systems Employed in the Synthesis of Difluorobenzoxazoles
The efficiency and selectivity of benzoxazole synthesis can be significantly enhanced through the use of various catalytic systems. These catalysts can promote the key bond-forming steps, often under milder conditions and with higher yields.
Brønsted and Lewis Acid Catalysis in Benzoxazole Formation
Both Brønsted and Lewis acids are extensively used to catalyze the formation of the benzoxazole ring. nih.govacs.org
Brønsted Acids: Protic acids like p-toluenesulfonic acid (TsOH) and mineral acids can facilitate the dehydration step in the cyclocondensation of 2-aminophenols with aldehydes or ketones. acs.orgacs.org
Lewis Acids: Lewis acids such as zinc triflate, samarium triflate, and various metal chlorides can activate the carbonyl group of the electrophilic partner, making it more susceptible to nucleophilic attack by the aminophenol. organic-chemistry.orgijpbs.comrsc.org The use of samarium triflate in aqueous media represents a green and efficient method for benzoxazole synthesis. organic-chemistry.org A combination of a Brønsted acid and a Lewis acid, like CuI, has been shown to be effective in the reaction of 2-aminophenols with β-diketones. acs.orgacs.org
| Catalyst | Reactants | Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| Samarium triflate | o-amino(thio)phenols and aldehydes | Aqueous medium, mild conditions | Reusable catalyst, green method | organic-chemistry.org |
| Brønsted acid and CuI | 2-aminophenols and β-diketones | - | Tolerates various substituents | acs.orgacs.org |
| Brønsted acidic ionic liquid gel | o-aminophenol and aldehydes | Solvent-free | High yields, recyclable catalyst | nih.govacs.org |
Transition Metal-Catalyzed Coupling and Cyclization Protocols
Transition metal catalysts have emerged as powerful tools for the synthesis of benzoxazoles, enabling novel reaction pathways and expanding the substrate scope. organic-chemistry.orgresearchgate.net
Copper Catalysis: Copper catalysts are widely used in benzoxazole synthesis. For instance, copper(II) oxide nanoparticles have been employed for the intramolecular cyclization of o-bromoaryl derivatives. organic-chemistry.org Copper(I)-catalyzed hydroamination of alkynones with 2-aminophenols also leads to benzoxazole derivatives. rsc.org
Palladium Catalysis: Palladium-catalyzed reactions, such as the direct C-H bond arylation of benzoxazoles with aryl chlorides, provide a route to 2-arylbenzoxazoles. organic-chemistry.org
Iron Catalysis: Iron-catalyzed oxidative coupling and cyclization of phenol (B47542) derivatives with benzoyl aldehyde oximes is another method for synthesizing benzoxazoles. nih.gov
Silver Catalysis: A silver carbonate-based method has been developed for the synthesis of benzoxazoles from imines, which is noted for its mild conditions and tolerance of various functional groups. tandfonline.com
| Catalyst | Reaction Type | Key Features | Reference |
|---|---|---|---|
| Copper(II) oxide nanoparticles | Intramolecular cyclization | Heterogeneous, recyclable catalyst | organic-chemistry.org |
| NHC-Pd(II)-Im complex | Direct C-H arylation | Good yields with aryl chlorides | organic-chemistry.org |
| Iron(III) catalyst | Oxidative coupling/cyclization | Inexpensive, room temperature reaction | nih.gov |
| Silver carbonate | Oxidation of imines | Mild conditions, broad functional group tolerance | tandfonline.com |
Environmentally Benign and Green Chemistry Approaches
In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. For benzoxazole synthesis, this includes the use of greener solvents, recyclable catalysts, and alternative energy sources. organic-chemistry.orgacs.orgresearchgate.netbepls.comresearchgate.net
Aqueous Media: Performing reactions in water is a key aspect of green chemistry. The use of catalysts like samarium triflate allows for efficient benzoxazole synthesis in aqueous environments. organic-chemistry.org
Ionic Liquids: Ionic liquids are considered green solvents due to their low vapor pressure and recyclability. Brønsted acidic ionic liquids have been successfully used as catalysts for benzoxazole synthesis, often under solvent-free conditions. nih.govacs.orgbepls.com Magnetic nanoparticle-supported ionic liquids have also been developed, allowing for easy catalyst recovery. researchgate.netnih.govnih.gov
Mechanochemistry: Mechanochemical synthesis, which involves grinding solid reactants together, can eliminate the need for solvents altogether. This technique has been applied to the synthesis of benzoxazoles and is considered a highly efficient and environmentally friendly approach. researchgate.net
Novel Synthetic Routes and Rearrangement Reactions Leading to Difluorobenzoxazole Architectures
Recent advancements in organic synthesis have led to the development of innovative methods for constructing the benzoxazole core, including those with difluoro substitutions. These methods often focus on efficiency, atom economy, and the ability to generate diverse analogs.
In the realm of rearrangement reactions, a novel silver-catalyzed method has been developed for the synthesis of isoquinolones, which involves the opening of an oxazole ring. acs.org This strategy has been successfully applied to a benzoxazole substrate, demonstrating its potential for creating new molecular frameworks. In this process, the benzoxazole ring undergoes a 6-endo-dig cyclization followed by ring-opening, which is facilitated by the addition of water. acs.org When a benzoxazole derivative was used as the starting material, the reaction yielded the corresponding phenol derivative, showcasing a unique rearrangement pathway. acs.org
Furthermore, phosphine-catalyzed dearomative [3+2] cycloaddition reactions of benzoxazoles with cyclopropenones have emerged as a powerful tool for building complex polycyclic scaffolds. acs.orgnih.gov This method, while starting from a benzoxazole, represents a novel route to highly functionalized architectures derived from the benzoxazole core. The reaction is catalyzed by triphenylphosphine (B44618) and leads to the formation of benzopyrrolo-oxazolones, which are of interest due to their presence in some bioactive compounds. nih.gov
The development of new catalytic systems has also been a major focus in the synthesis of benzoxazoles. For instance, a Brønsted acidic ionic liquid gel has been shown to be an efficient and reusable heterogeneous catalyst for the synthesis of benzoxazoles from 2-aminophenols and aldehydes under solvent-free conditions. nih.govacs.org Similarly, a manganese-based metal-organic framework (MOF) has been employed as a robust and recyclable heterogeneous catalyst for the same transformation, showing high conversions and turnover numbers. nih.gov Copper-catalyzed hydroamination of alkynones with 2-aminophenols provides another route to a variety of functionalized benzoxazole derivatives. rsc.org
Optimization of Reaction Conditions and Scalability Considerations for this compound Synthesis
In the phosphine-catalyzed dearomative [3+2] cycloaddition of benzoxazoles, a systematic optimization of reaction parameters was conducted. nih.gov It was found that triphenylphosphine (PPh₃) was the most effective and economical catalyst, and chloroform (B151607) was the optimal solvent. The reaction was sensitive to the stoichiometry of the reactants, with the best yields obtained using a specific ratio of the benzoxazole substrate to the cyclopropenone. nih.gov The practicality of this method was demonstrated by scaling up the reaction to the 1-millimole level, which still afforded a high isolated yield of the product. nih.gov
The table below summarizes the optimization of conditions for the phosphine-catalyzed cycloaddition reaction.
Table 1: Optimization of Reaction Conditions for Phosphine-Catalyzed Dearomative [3+2] Cycloaddition of a Benzoxazole
| Entry | Catalyst | Solvent | Variations from Standard Conditions | Yield (%) |
| 1 | PPh₃ | CHCl₃ | None | 97 (96) |
| 2 | None | CHCl₃ | Without PPh₃ | NR |
| 3 | BINAP | CHCl₃ | BINAP instead of PPh₃ | NR |
| 4 | PPh₃ | Toluene | Toluene instead of CHCl₃ | 60 |
| 5 | PPh₃ | DCM | DCM instead of CHCl₃ | 78 |
| 6 | PPh₃ | EtOAc | EtOAc instead of CHCl₃ | 64 |
| 7 | PPh₃ | CDCl₃ | CDCl₃ instead of CHCl₃ | 93 |
| 8 | PPh₃ | CHCl₃ | 1 equiv of benzoxazole | 46 |
| 9 | PPh₃ | CHCl₃ | 2 equiv of benzoxazole | 82 |
Data sourced from a 2022 study on phosphine-catalyzed cycloaddition. nih.gov Yields in parentheses are isolated yields. NR = No Reaction.
Scalability has also been a key consideration in other novel synthetic methods. The silver-catalyzed synthesis of isoquinolones via oxazole ring-opening was successfully scaled up to 4 mmol while maintaining a high yield. acs.org The one-pot synthesis of 3-difluoromethyl benzoxazole-2-thiones is noted for being "easily scalable," which is a significant advantage for potential industrial applications. nih.gov
Catalyst recyclability is another crucial factor for sustainable and cost-effective large-scale synthesis. The use of heterogeneous catalysts like metal-organic frameworks (MOFs) and ionic liquid gels in benzoxazole synthesis is particularly advantageous in this regard. The Mn-TPA MOF catalyst was shown to be reusable for up to 30 cycles without any significant loss of its structural integrity or catalytic performance. nih.gov Similarly, the Brønsted acidic ionic liquid gel catalyst could be recovered and reused for at least five runs without a significant drop in its catalytic activity. acs.org These features make such catalytic systems highly promising for scalable production.
The optimization of reaction temperature and catalyst loading is also a common practice to enhance yield and efficiency. For instance, in the synthesis of 2-phenyl-1,3-benzoxazole, the influence of temperature and the concentration of a nanospinel catalyst were systematically investigated to determine the optimal conditions for the reaction. researchgate.net
The table below shows the effect of temperature and catalyst amount on the yield of 2-phenyl-1,3-benzoxazole.
Table 2: Optimization of Temperature and Catalyst Amount for the Synthesis of 2-phenyl-1,3-benzoxazole
| Entry | Temperature (°C) | Time (h) | Catalyst Amount (g) | Yield (%) |
| 1 | Room Temp | 10 | 0.02 | 10 |
| 2 | 40 | 8 | 0.02 | 30 |
| 3 | 50 | 6 | 0.02 | 55 |
| 4 | 60 | 4 | 0.02 | 90 |
| 5 | 70 | 4 | 0.02 | 90 |
| 6 | 60 | 4 | 0.01 | 75 |
| 7 | 60 | 4 | 0.03 | 90 |
Data adapted from a study on the synthesis of 2-aryl substituted benzoxazole derivatives. researchgate.net
Advanced Spectroscopic and Structural Characterization of 5,6 Difluoro 1,3 Benzoxazole Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides a detailed picture of the chemical environment and connectivity of atoms within a molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR Analysis
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for characterizing the organic framework of 5,6-difluoro-1,3-benzoxazole derivatives.
¹H NMR: The ¹H NMR spectra of benzoxazole (B165842) derivatives show characteristic signals for the aromatic protons. dergipark.org.tr For instance, in substituted benzoxazoles, aromatic protons typically resonate in the range of 7.20-8.26 ppm. dergipark.org.tr The proton on the oxazole (B20620) ring (at position 2) can also be identified, although its chemical shift will be influenced by the substituent at that position.
¹³C NMR: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. chemicalbook.com In benzoxazole derivatives, the carbon atoms of the benzene (B151609) ring and the oxazole ring exhibit distinct chemical shifts. dergipark.org.trchemicalbook.com For example, in a series of 2-(4-tert-butylphenyl)-5-(4-substitutedphenylsulfonamido)benzoxazole derivatives, the carbon signals were observed across a broad range, including signals for the tert-butyl group around 31-35 ppm and various aromatic carbons between 111 and 165 ppm. dergipark.org.tr The chemical shifts are sensitive to the electronic effects of substituents on the benzoxazole core. researchgate.net
Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for Benzoxazole Derivatives
| Compound/Fragment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |
| Aromatic Protons | 7.20-8.26 | 111-165 | dergipark.org.tr |
| tert-Butyl Protons | 1.36-1.37 | 31.08, 35.11 | dergipark.org.tr |
| Methoxy Protons | 3.81 | - | dergipark.org.tr |
Fluorine-19 (¹⁹F) NMR Spectroscopy for Fluorine Environment Analysis
Given the presence of two fluorine atoms in this compound, ¹⁹F NMR spectroscopy is an indispensable tool for its characterization. biophysics.org ¹⁹F NMR is highly sensitive and offers a wide range of chemical shifts, making it excellent for detecting subtle differences in the electronic environment of fluorine atoms. biophysics.orgnih.gov The chemical shifts and coupling constants (J-coupling) between fluorine atoms and with neighboring protons provide crucial structural information. nih.gov For fluorinated aromatic compounds, ¹⁹F NMR can be used to confirm the position of fluorine substituents. nih.gov The chemical shifts are typically reported relative to a standard such as CFCl₃. colorado.edu For example, the chemical shift of monofluorobenzene is -113.15 ppm relative to CFCl₃. colorado.edu In polyfluorinated systems, the through-space and through-bond couplings between fluorine nuclei can lead to complex splitting patterns that aid in structural assignment. nih.gov
Advanced NMR Techniques (e.g., ¹¹B, ¹⁵N NMR) in Structural Assignments
While less common for the direct analysis of this compound itself, advanced NMR techniques can be crucial when this moiety is incorporated into more complex systems or when studying its interactions.
¹⁵N NMR: Nitrogen-15 NMR can provide direct information about the nitrogen atom in the oxazole ring. The chemical shift of the nitrogen is sensitive to its hybridization state and the electronic nature of its substituents. ipb.pt For instance, in aziridine, another nitrogen-containing heterocycle, N-alkylation causes a downfield shift in the ¹⁵N NMR spectrum. ipb.pt
¹¹B NMR: Boron-11 NMR would be relevant if this compound derivatives were to be complexed with boron-containing compounds, such as in the formation of BODIPY dyes. researchgate.net The ¹¹B NMR spectrum would show characteristic signals depending on the coordination environment of the boron atom. For example, in BF₂ complexes, the boron signal often appears as a triplet due to coupling with the two fluorine atoms. researchgate.net
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns. For this compound derivatives, MS confirms the elemental composition and helps in identifying unknown products or metabolites.
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the molecular formula of a compound. The fragmentation of benzoxazole derivatives under mass spectrometric conditions often involves the cleavage of the oxazole ring and the loss of small neutral molecules like CO or HCN. amazonaws.com The specific fragmentation pathways can be characteristic of the substitution pattern on the benzoxazole core. amazonaws.com For instance, in the mass spectrum of some benzoxazole derivatives, the molecular ion peak (M+) is observed, confirming the molecular weight. dergipark.org.tr
Vibrational Spectroscopy: Infrared (IR) Absorption and Raman Scattering Studies
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. mdpi.com These techniques are complementary and provide a molecular fingerprint that is highly specific to the compound's structure. mdpi.com
IR Spectroscopy: The IR spectrum of a this compound derivative would show characteristic absorption bands corresponding to the vibrations of its functional groups. Key expected vibrations include:
C-F stretching: Strong absorptions in the region of 1000-1400 cm⁻¹.
C=N stretching: Typically observed in the range of 1517-1608 cm⁻¹. esisresearch.orgesisresearch.org
C-O-C stretching: Asymmetric and symmetric stretches of the ether linkage in the oxazole ring would appear in the fingerprint region. esisresearch.org
Aromatic C-H stretching: Bands above 3000 cm⁻¹. esisresearch.org
Aromatic C=C stretching: Bands in the 1400-1600 cm⁻¹ region. esisresearch.org
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. researchgate.net For benzoxazole derivatives, Raman spectra can be particularly useful for observing symmetric vibrations and vibrations of the aromatic rings. esisresearch.org For example, the C=N stretching vibration in 5-nitro-2-(4-nitrobenzyl) benzoxazole is observed at 1520 cm⁻¹ in both the IR and Raman spectra. esisresearch.org
Interactive Data Table: Characteristic Vibrational Frequencies for Benzoxazole Derivatives
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Reference |
| C=N Stretch | 1520-1608 | 1520-1529 | esisresearch.orgesisresearch.org |
| C-N Stretch | 1199 | 1201 | esisresearch.org |
| Asymmetric C-O-C Stretch | 1159 | 1163 | esisresearch.org |
| Aromatic C-H Stretch | 3069, 3099 | 3075 | esisresearch.org |
Single Crystal X-ray Diffraction for Precise Solid-State Molecular Geometry
Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. mdpi.com This technique provides precise bond lengths, bond angles, and information about the packing of molecules in the crystal lattice. mdpi.comsemanticscholar.org
For a derivative of this compound, a single crystal X-ray structure would definitively confirm the connectivity of the atoms and provide detailed geometric parameters. mdpi.comresearchgate.net It would reveal the planarity of the benzoxazole ring system and the orientation of any substituents. semanticscholar.org Furthermore, analysis of the crystal packing can reveal intermolecular interactions such as hydrogen bonding and π-π stacking, which influence the physical properties of the compound. mdpi.com For example, in the crystal structures of some benzoxazole derivatives, intermolecular O–H···N hydrogen bonds have been observed to form chain motifs. semanticscholar.org The presence of fluorine atoms can also lead to specific intermolecular interactions, such as C–F…π interactions, which can affect the crystal packing. mdpi.com
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Emission Studies
Following a comprehensive search of scientific literature and chemical databases, detailed experimental data regarding the ultraviolet-visible (UV-Vis) absorption and fluorescence emission properties of this compound and its specific derivatives could not be located. While the broader class of benzoxazoles is known for its fluorescent properties and has been the subject of numerous photophysical studies, research focusing explicitly on the 5,6-difluoro substituted scaffold appears to be limited or not publicly available.
The photophysical characteristics of benzoxazole derivatives, such as their absorption and emission maxima, are highly dependent on the nature and position of substituents on the heterocyclic ring system. The introduction of fluorine atoms, as in this compound, is expected to influence the electronic distribution within the molecule, thereby affecting its spectroscopic behavior. Fluorine's high electronegativity can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which would, in turn, shift the absorption and emission wavelengths.
Generally, benzoxazole derivatives exhibit absorption in the UV region, and many are known to be fluorescent, emitting light in the visible spectrum. These properties make them valuable in applications such as fluorescent probes and materials science. However, without specific experimental data for this compound derivatives, a detailed analysis of their electronic transitions, Stokes shifts, and quantum yields cannot be provided at this time.
The existence of derivatives such as 3-(5,6-Difluoro-1,3-benzoxazol-2-yl)aniline is confirmed in chemical databases, suggesting that such compounds have been synthesized. nih.gov It is plausible that spectroscopic data for these molecules exists in proprietary research or in studies that are not indexed in the searched public databases. Further experimental investigation is required to fully characterize the electronic and photophysical properties of this particular class of fluorinated benzoxazoles.
Computational and Theoretical Investigations of 5,6 Difluoro 1,3 Benzoxazole Systems
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the electronic structure and molecular properties of benzoxazole (B165842) derivatives.
DFT methods are widely employed to optimize the geometries of benzoxazole derivatives and to calculate their electronic properties. scirp.org The B3LYP (Becke, three-parameter, Lee-Yang-Parr) functional is a popular choice, often combined with various basis sets such as 6-31G(d,p), 6-311+G(d,p), and DNP (Double Numerical with Polarization). scirp.orgresearchgate.netresearchgate.net For instance, the B3LYP/6-311++g(d,p) level of theory has been used to model the molecular structure of benzoxazole derivatives in the ground state. nih.gov These calculations are performed to obtain optimized structural parameters like bond lengths and angles. nih.gov To improve computational performance and accuracy, especially for larger systems or specific properties, a Fermi smearing of 0.005 Ha and a real space cutoff of 3.7 Å may be used. scirp.org Furthermore, dispersion corrections, such as the damped empirical dispersion term in B3LYP-D*, can yield structures and cohesive energies for molecular crystals that are in excellent agreement with experimental data. rsc.org Solvation models, like the conductor-like polarizable continuum model (CPCM), are also utilized to simulate the behavior of these molecules in different solvents. researchgate.net
Table 1: Examples of DFT Functionals and Basis Sets Used in Benzoxazole Research
| Functional | Basis Set | Application | Reference |
| B3LYP | 6-311+G(d,p) | Geometry optimization, electronic properties | researchgate.net |
| B3LYP | 6-311++g(d,p) | Ground state molecular structure modeling | nih.gov |
| B3LYP | DNP | Geometry optimization, electronic properties | scirp.org |
| wB97XD | 6-31G(d,p) | Optimization and mechanism studies | researchgate.net |
The frontier molecular orbitals (FMOs), namely the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are crucial in understanding the reactivity of molecules. nih.govresearchgate.net The energy gap between HOMO and LUMO (ΔE) is a key parameter; a smaller gap suggests higher chemical reactivity and lower kinetic stability. nih.govnih.gov The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its ability to accept electrons. researchgate.net
The distribution of HOMO and LUMO densities reveals the likely sites for electrophilic and nucleophilic attacks. umich.edu For example, in some benzoxazole derivatives, the HOMO is often localized on the benzoxazole ring. researchgate.net From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated, including chemical hardness, softness, chemical potential, and the electrophilicity index, which provide further insights into the molecule's reactivity. researchgate.net
Table 2: Calculated Quantum Chemical Parameters for a Benzimidazole (B57391) Derivative (Example)
| Parameter | Value |
| HOMO Energy | - |
| LUMO Energy | - |
| Energy Gap (ΔE) | - |
| Chemical Hardness (η) | - |
| Chemical Softness (S) | - |
| Electronegativity (χ) | - |
| Electrophilicity Index (ω) | - |
Computational methods are also used to predict spectroscopic properties, which can aid in the characterization of newly synthesized compounds. Time-dependent DFT (TD-DFT) calculations are employed to understand electronic absorption spectra and intramolecular charge transfer. researchgate.net For instance, TD-DFT can reveal that the abstraction of a proton can cause a red shift in both absorption and emission spectra, leading to high-performance second-order nonlinear optical (NLO) molecular switching. nih.gov
Furthermore, DFT can be used to calculate vibrational frequencies (FT-IR and Raman spectra). researchgate.net The calculated wavenumbers are often scaled to better match experimental data. researchgate.net There is often a good correlation between experimental and calculated proton and carbon NMR signals. researchgate.net For fluorinated compounds like 5,6-difluoro-1,3-benzoxazole, specific computational protocols are being developed to accurately predict 19F NMR chemical shifts, which is crucial for their identification. nih.gov These studies have shown that including dispersion corrections in the methodology improves the accuracy of calculated NMR parameters. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Ligand Dynamics
Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. scielo.br These simulations can be used to investigate the stability of a ligand-protein complex, providing insights into the binding interactions. nih.gov For example, the root-mean-square deviation (RMSD) analysis from an MD simulation can reveal the stability of the complex, the protein, and the ligand itself. scielo.br MD simulations have been used to validate the results of molecular docking studies for various benzoxazole and benzimidazole derivatives, confirming the stability of the predicted binding modes. scielo.brnih.gov
In Silico Docking Studies for Ligand-Target Interactions of Difluorobenzoxazole Analogs
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is extensively used in drug discovery to screen for potential drug candidates and to understand their mechanism of action at a molecular level. nih.govresearchgate.net
For benzoxazole derivatives, docking studies have been performed against various biological targets, including DNA gyrase, vascular endothelial growth factor receptor-2 (VEGFR-2), and the main protease of COVID-19. nih.govresearchgate.netrsc.org These studies help to identify key amino acid residues involved in the binding and stabilization of the inhibitor in the active site of the target protein. rsc.org For example, docking of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole sulfonamide hybrids against CDK8 showed good binding affinities. tandfonline.com Similarly, docking studies of some benzoxazole-linked 1,3,4-oxadiazoles revealed that they are stabilized by hydrogen bonds and π-π interactions with the target protein. benthamdirect.com
Theoretical Studies of Reaction Mechanisms and Pathways for Difluorobenzoxazole Synthesis
Theoretical calculations can also be used to elucidate the reaction mechanisms and pathways for the synthesis of complex molecules. For instance, DFT calculations have been used to investigate the detailed reaction mechanism of enzymes that catalyze reactions involving benzoylformate, a related structural motif. nih.gov In the context of benzoxazole synthesis, computational studies can help to understand the condensation reactions involved. For example, the synthesis of certain 5,6-dichlorobenzimidazoles involves the condensation of 4,5-dichloro-o-phenylene diamine with a 4-methoxybenzaldehyde (B44291) bisulfite adduct. nih.gov While specific studies on the reaction mechanism for this compound synthesis were not found, the general principles of using computational chemistry to study reaction pathways are well-established and applicable. nih.govfiu.edu
Structure Activity Relationship Sar Studies of 5,6 Difluoro 1,3 Benzoxazole Analogs
Elucidation of the Influence of Difluoro Substitution on Biological Potency
The substitution of hydrogen with fluorine on a heterocyclic core can profoundly impact a molecule's biological potency. Numerous studies have demonstrated that the incorporation of fluorine often leads to a significant enhancement in biological activities when compared to their non-fluorinated counterparts. researchgate.netresearchgate.net This enhancement is attributed to several factors, including the high electronegativity of fluorine, its ability to form strong carbon-fluorine bonds, and its capacity to alter the acidity or basicity of nearby functional groups. frontiersin.org
Specifically, the presence of two fluorine atoms at the 5 and 6 positions of the benzoxazole (B165842) ring has a marked influence on the molecule's electronic distribution and lipophilicity. This difluoro substitution can increase the molecule's ability to penetrate cell membranes and can lead to more favorable interactions with biological targets. For example, in studies of other fluorinated heterocycles, the addition of fluorine atoms led to a dramatic increase in inhibitory potency against viral enzymes. One such study on reverse transcriptase inhibitors showed that fluorinated derivatives were significantly more potent than the non-fluorinated parent compound. nih.gov While this example is not a benzoxazole, it illustrates the powerful effect of fluorination. The potency was improved nearly 7-fold and 13-fold for two different fluorinated analogs compared to the non-fluorinated version. nih.gov
This principle suggests that the 5,6-difluoro substitution on the benzoxazole ring serves as a critical component for enhancing biological potency, providing a stable and electronically modified core for further optimization.
Table 1: Illustrative Impact of Fluorination on Inhibitory Potency of a Heterocyclic Compound Data adapted from a study on reverse transcriptase inhibitors to demonstrate the principle of fluorine's effect on potency. nih.gov
| Compound | Substitution | Relative Potency (IC₅₀ in nM) | Fold Improvement over Non-fluorinated |
|---|---|---|---|
| 16 | Non-fluorinated | 332 | 1x |
| 17a | 5-Fluoro | 50 | ~7x |
| 17b | 5-Fluoro | 25 | ~13x |
Systematic Analysis of Substituent Effects on the Benzoxazole Core in Fluorinated Derivatives
SAR studies have consistently identified the 2- and 5-positions of the benzoxazole ring as being critical for modulating biological activity. nih.govnih.gov In the context of the 5,6-difluoro-1,3-benzoxazole framework, systematic modifications are typically focused on the 2-position to explore how different substituents interact with the target binding site while the difluoro pattern is maintained.
A systematic SAR investigation would involve synthesizing a library of this compound analogs with diverse substituents at the 2-position. These could range from simple alkyl chains to complex aromatic and heterocyclic rings. The biological activity of each analog is then assayed to build a comprehensive understanding of the SAR. For example, the presence of methoxy groups on a C2-phenyl ring has been shown to improve the anticancer activity of benzoxazole derivatives. researchgate.net Similarly, incorporating a five-membered heterocyclic ring like thiophene at this position has been linked to enhanced antibacterial activity. researchgate.net
Table 2: Effect of C2-Position Substituents on the Biological Activity of Benzoxazole Derivatives This table illustrates the principle of how C2-substituents can modulate activity, based on findings from general benzoxazole SAR studies. researchgate.net
| Core Structure | C2-Substituent | Observed Activity Enhancement |
|---|---|---|
| Benzoxazole | Unsubstituted Benzylidene Hydrazide | Antifungal (vs. C. albicans) |
| Benzoxazole | Phenyl with Dimethoxy Groups | Anticancer |
| Benzoxazole | Phenyl with Trimethoxy Groups | Anticancer |
| Benzoxazole | Thiophene | Antibacterial (vs. E. coli) |
| Benzoxazole | Phenyl with Electron-Withdrawing Groups | General Antimicrobial |
Identification of Pharmacophoric Requirements for Specific Biological Activities
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For the this compound series, the key pharmacophoric features can be deduced from SAR studies.
The Benzoxazole Core : The fused ring system itself is a fundamental part of the pharmacophore. Its planar structure allows it to participate in π-π stacking interactions with aromatic residues in a target protein's binding pocket. Furthermore, benzoxazoles are considered structural isosteres of naturally occurring nucleic bases like adenine and guanine, which may allow them to interact with biopolymers in living systems.
5,6-Difluoro Substitution : The fluorine atoms are not merely passive substituents. They contribute to the pharmacophore in several ways:
Hydrogen Bond Acceptors : The electronegative fluorine atoms can act as hydrogen bond acceptors, forming key interactions with hydrogen bond donors (e.g., -NH or -OH groups) on a biological target. researchgate.net
Modulation of Lipophilicity : The difluoro pattern increases the lipophilicity of the benzoxazole core, which can enhance membrane permeability and facilitate entry into the target cell. nih.gov
Substituent at the 2-Position : This position is a critical point for variation and is essential for defining selectivity and potency. The substituent here can provide additional interaction points, such as further hydrogen bonds, hydrophobic interactions, or ionic bonds, depending on its chemical nature. The size and shape of this substituent must be complementary to the topology of the target's binding site.
Therefore, a general pharmacophore model for this class of compounds would include the flat aromatic core for stacking, the two fluorine atoms for specific hydrogen bonding and electronic modulation, and a variable functional group at the C2-position to fine-tune binding affinity and selectivity.
Comparative SAR Investigations with Non-Fluorinated Benzoxazole Frameworks
Comparing the SAR of this compound analogs with their non-fluorinated counterparts reveals the distinct advantages conferred by fluorination. Generally, fluorinated compounds exhibit superior biological and pharmacological activities. frontiersin.org
A key difference lies in the electronic nature of the benzoxazole ring. The two strongly electron-withdrawing fluorine atoms decrease the electron density of the aromatic system. This alteration can affect the pKa of the molecule and influence its binding mode and affinity for a target. For instance, a substituent at the 2-position that is beneficial for the activity of a non-fluorinated benzoxazole might have a different or even reduced effect in the fluorinated series, and vice-versa, because the electronic context has changed.
Furthermore, the introduction of fluorine can open up new binding interactions that are not possible for the non-fluorinated analogs. The ability of fluorine to act as a hydrogen bond acceptor is a primary example. researchgate.net This can lead to a different optimal substituent at the 2-position for the fluorinated series compared to the non-fluorinated one.
Table 3: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Adenine |
| Guanine |
Mechanistic Investigations of Biological Activities Exhibited by 5,6 Difluoro 1,3 Benzoxazole Derivatives
Modulation of Molecular Targets and Biochemical Pathways
The therapeutic effects of 5,6-Difluoro-1,3-benzoxazole derivatives are rooted in their ability to modulate specific molecular targets and interfere with crucial biochemical pathways. This section details the primary mechanisms, including enzyme inhibition and interactions with other essential biomolecules.
Enzyme Inhibition Mechanisms
Derivatives of the benzoxazole (B165842) scaffold are notable for their capacity to inhibit a range of enzymes critical for the survival and proliferation of pathogens and cancer cells. The substitution pattern, including the presence of fluorine atoms, often plays a key role in the potency and selectivity of this inhibition. nih.gov
Topoisomerases I and II: Benzoxazole derivatives have been identified as potent inhibitors of human DNA topoisomerases I and II, enzymes essential for resolving DNA topological problems during replication and transcription. tandfonline.comresearchgate.net Their inhibition leads to DNA strand breaks, ultimately triggering cell death, a mechanism widely exploited in cancer therapy. tandfonline.com Studies on various substituted benzoxazoles show that specific derivatives can act as "poisons," stabilizing the enzyme-DNA cleavage complex. tandfonline.com For instance, 2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazole was found to be a particularly effective inhibitor of Topoisomerase I, while 2-(4'-bromophenyl)-6-nitrobenzoxazole was the most potent against Topoisomerase II. researchgate.net While research has not focused specifically on the 5,6-difluoro analogue, studies on other halogenated derivatives, such as 5-chloro-2-(p-methylphenyl)benzoxazole, confirm significant Topoisomerase II inhibitory activity. tandfonline.com
Cyclooxygenase-2 (COX-2): The enzyme cyclooxygenase-2 (COX-2) is a key mediator of inflammation and pain and is a validated target for anti-inflammatory drugs. derpharmachemica.comnih.gov Research has shown that the 2-substituted benzoxazole scaffold is a promising candidate for developing selective COX-2 inhibitors, which offer anti-inflammatory benefits with fewer gastrointestinal side effects than non-selective NSAIDs. nih.gov A series of methyl-2-(2-(arylideneamino)thiazole-4-ylamino)benzoxazole-5-carboxylate derivatives demonstrated high selectivity for COX-2 over COX-1, with some compounds being over 400 times more selective. derpharmachemica.com Similarly, 2-(2-arylphenyl)benzoxazole has been identified as a novel and selective ligand for COX-2, with certain derivatives showing anti-inflammatory power superior to standard drugs like celecoxib. nih.gov
Thymidylate Synthase: Thymidylate synthase (TS) is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA synthesis. researchgate.netnih.gov Its inhibition is a well-established mechanism for anticancer drugs like 5-fluorouracil (B62378) (5-FU). researchgate.netrxlist.com However, based on current scientific literature, there is no direct evidence to suggest that this compound or its derivatives function as inhibitors of thymidylate synthase. This pathway is not a recognized mechanism of action for this class of compounds.
Aurora B Kinase: Aurora kinases, particularly Aurora B, are key regulators of mitosis, and their overexpression is common in various cancers, making them attractive therapeutic targets. nih.govnih.gov Inhibition of Aurora B leads to failures in cell division, resulting in polyploidy and apoptosis. nih.gov A novel series of benzoxazole analogs has been designed and synthesized, showing promising inhibitory activity against Aurora B kinase. nih.gov Structure-activity relationship studies revealed that factors like linker length and halogen substitution significantly influence the inhibitory potency. nih.gov The most potent compounds from these studies also demonstrated significant antiproliferative effects in human tumor cell lines and efficacy in prostate cancer xenograft models. nih.gov
Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1): DprE1 is an essential enzyme for the cell wall biosynthesis of Mycobacterium tuberculosis, the causative agent of tuberculosis. tandfonline.combirmingham.ac.uk It represents a major target for new anti-TB drugs. tandfonline.comnih.gov Novel hybrids combining 1,2,3-triazole and benzoxazole scaffolds have been designed as potent DprE1 inhibitors. tandfonline.comnih.gov Specific compounds from this class, such as BOK-2 and BOK-3, have shown significant DprE1 inhibition with IC50 values in the low micromolar range, comparable to standard DprE1 inhibitor drugs. tandfonline.combirmingham.ac.uk This inhibition disrupts the synthesis of essential arabinan (B1173331) components of the mycobacterial cell wall. tandfonline.comresearchgate.net
Urease: Urease is a nickel-dependent metalloenzyme that is a key virulence factor for certain bacteria, such as Helicobacter pylori, which is associated with gastric ulcers and cancer. nih.govnih.gov Benzoxazole derivatives have been synthesized and evaluated as potent urease inhibitors. researchgate.net Hybrid molecules of triazinoindole bearing benzoxazole moieties have exhibited excellent urease inhibition profiles, with some analogs being significantly more potent than the standard inhibitor thiourea. nih.gov Molecular docking studies suggest these compounds interact effectively with the active site of the urease enzyme. nih.govresearchgate.net
Table 1: Enzyme Inhibition by Benzoxazole Derivatives This table is interactive. You can sort and filter the data.
| Compound Class | Target Enzyme | Specific Derivative Example | IC50 (µM) | Reference |
|---|---|---|---|---|
| Nitro-Benzoxazole | Topoisomerase I | 2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazole | 104 | researchgate.net |
| Nitro-Benzoxazole | Topoisomerase II | 2-(p-nitrobenzyl)benzoxazole | 17.4 | tandfonline.com |
| Nitro-Benzoxazole | Topoisomerase II | 5-Chloro-2-(p-methylphenyl)benzoxazole | 22.3 | tandfonline.com |
| Nitro-Benzoxazole | Topoisomerase II | 2-(4'-bromophenyl)-6-nitrobenzoxazole | 71 | researchgate.net |
| Thiazole-Benzoxazole | COX-2 | VI 6 | 1 | derpharmachemica.com |
| Triazole-Benzoxazole | DprE1 | BOK-2 | 2.2 | tandfonline.combirmingham.ac.uk |
| Triazole-Benzoxazole | DprE1 | BOK-3 | 3.0 | tandfonline.combirmingham.ac.uk |
| Triazinoindole-Benzoxazole | Urease | Analog 8 | 0.20 | nih.gov |
| Triazinoindole-Benzoxazole | Urease | Analog 22 | 0.30 | nih.gov |
| Thio-Benzoxazole Oxime | Urease | Compound 3d | 0.46 | researchgate.net |
Interactions with Biomolecules and Cellular Components
Beyond direct enzyme inhibition, the biological effects of difluorobenzoxazole derivatives can be attributed to their interactions with other vital cellular components.
Metal Ions: The inhibitory action of benzoxazole derivatives on metalloenzymes implies a direct or indirect interaction with the metal ions in their active sites. A prime example is the inhibition of urease, a nickel-dependent enzyme. nih.gov The mechanism of inhibition often involves the chelating of or interference with the nickel ions essential for the hydrolysis of urea, thereby neutralizing the enzyme's activity and the pathogen's virulence. nih.govnih.gov
Sterols: A key mechanism, particularly in antifungal activity, is the disruption of sterol homeostasis in the fungal cell membrane. Certain N-phenacyl derivatives of 2-mercaptobenzoxazole (B50546) have been shown to perturb the total sterol content in Candida species. This disruption of the fungal membrane integrity is a significant mode of action.
Membrane Transport Proteins: Benzoxazole derivatives can bind to transport proteins like serum albumin. Studies examining the interaction of azole derivatives with bovine serum albumin (BSA) have shown that oxazoles exhibit high binding affinity. tandfonline.com This interaction, which involves both hydrophobic forces and hydrogen bonding, is crucial as it affects the distribution and availability of the compound in biological systems. tandfonline.com
Antimicrobial Action Modes of Difluorobenzoxazole Scaffolds
The difluorobenzoxazole core is a versatile scaffold for developing novel antimicrobial agents with specific mechanisms of action against both bacteria and fungi, including drug-resistant strains.
Antibacterial Mechanisms of Action
The primary antibacterial mechanism identified for benzoxazole derivatives, particularly against Mycobacterium tuberculosis, is the inhibition of the DprE1 enzyme. tandfonline.combirmingham.ac.uknih.gov As detailed in section 6.1.1, DprE1 is vital for the synthesis of the mycobacterial cell wall. nih.gov By inhibiting this enzyme, benzoxazole-triazole hybrids block the formation of decaprenylphosphoryl-β-D-arabinofuranose (DPA), the sole arabinose donor for the biosynthesis of arabinogalactan (B145846) and lipoarabinomannan, which are essential cell wall polymers. nih.gov This disruption leads to a loss of cell wall integrity and subsequent cell death, providing a targeted and effective mechanism against tuberculosis. tandfonline.comresearchgate.net
Antifungal Mechanisms, including Efficacy against Drug-Resistant Pathogens
Benzoxazole derivatives exhibit a multi-pronged attack against fungal pathogens. One key mechanism is the inhibition of β-1,6-glucan synthesis, another critical component of the fungal cell wall. The 1,3-benzoxazole-4-carbonitrile scaffold, in particular, has been identified as a moderate inhibitor of this pathway in Candida species. nih.gov
Another significant mechanism is the disruption of ergosterol (B1671047) biosynthesis, which is the fungal equivalent of cholesterol and is essential for membrane fluidity and function. This action is characteristic of many azole-based antifungals and has been observed with benzoxazole derivatives, which leads to a perturbation of the total sterol content in the fungal cell. The accumulation of toxic sterol intermediates and the depletion of ergosterol disrupt membrane integrity, leading to fungal cell death. This mechanism has shown efficacy against various Candida species, including isolates resistant to conventional azole drugs like fluconazole. researchgate.net
Mechanistic Basis for Anticancer Activities of Difluorobenzoxazole Derivatives
The anticancer potential of the difluorobenzoxazole scaffold is supported by several distinct mechanistic actions that disrupt cancer cell proliferation, survival, and angiogenesis.
A primary mechanism is the inhibition of enzymes critical to cancer cell survival and division. As discussed previously, the ability of benzoxazole derivatives to inhibit Topoisomerases I and II is a well-established anticancer strategy, leading to lethal DNA damage in rapidly dividing tumor cells. tandfonline.comresearchgate.net Furthermore, the inhibition of Aurora B kinase by benzoxazole analogs directly interferes with mitosis, causing mitotic catastrophe and apoptosis in cancer cells. nih.gov
Another important anticancer mechanism is the induction of apoptosis (programmed cell death) and cell cycle arrest. nih.govnih.gov Studies on new benzoxazole derivatives have shown they can arrest cancer cell growth at various phases of the cell cycle and significantly increase the expression of pro-apoptotic proteins like caspase-3, leading to cell death. nih.gov For instance, some derivatives induce apoptosis by decreasing the expression of dyskerin, which in turn inhibits telomerase activity and arrests the cell cycle. researchgate.net
Inhibition of angiogenesis, the process by which tumors form new blood vessels to support their growth, is another key strategy. Certain benzoxazole derivatives have been designed as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a primary mediator of angiogenesis. nih.govnih.gov By blocking this receptor, these compounds can cut off the tumor's blood supply, thereby inhibiting its growth and metastasis. nih.gov Some compounds have also shown the ability to inhibit other critical signaling pathways, such as the mTOR pathway, which regulates cell growth and proliferation. researchgate.net
Table 2: Anticancer Activity of Substituted Benzoxazole Derivatives This table is interactive. You can sort and filter the data.
| Compound Class | Cancer Cell Line | Specific Derivative Example | Activity (IC50 in µM) | Mechanism | Reference |
|---|---|---|---|---|---|
| 5-Nitro-Benzoxazole | Topo I Inhibition | 2-(4'-tert-butyl-phenyl)-6-nitrobenzoxazole | 104 | Enzyme Inhibition | researchgate.net |
| 5-Nitro-Benzoxazole | Topo II Inhibition | 2-(4'-bromophenyl)-6-nitrobenzoxazole | 71 | Enzyme Inhibition | researchgate.net |
| Benzoxazole Analog | Prostate Cancer (PC-3) | Compound 13q | - | Aurora B Kinase Inhibition | nih.gov |
| 5-Methyl-Benzoxazole | Liver Cancer (HepG2) | Compound 12l | 10.50 | VEGFR-2 Inhibition | nih.gov |
| 5-Methyl-Benzoxazole | Breast Cancer (MCF-7) | Compound 12l | 15.21 | VEGFR-2 Inhibition | nih.gov |
| Benzoxazole Analog | Breast Cancer (MCF-7) | Compound B12 | ~5-10 | mTOR Inhibition | researchgate.net |
| Benzoxazole Analog | Breast Cancer (MCF-7) | Compound B20 | ~5-10 | mTOR Inhibition | researchgate.net |
| Benzoxazole-Amide | Liver Cancer (HepG2) | Compound 14b | - | VEGFR-2 Inhibition, Apoptosis | nih.gov |
Other Pharmacological Action Mechanisms (e.g., Anti-inflammatory, Antiprotozoal, Insecticidal)
Beyond the well-documented antimicrobial and anticancer properties of this compound derivatives, this versatile scaffold has been explored for a range of other pharmacological applications. These include potential treatments for inflammatory conditions, protozoal infections, and utility in agriculture as insecticides.
Anti-inflammatory Activity
Derivatives of the benzoxazole nucleus have shown significant promise as anti-inflammatory agents. Research has focused on their ability to modulate key pathways and enzymes involved in the inflammatory response.
One area of investigation has been the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of prostaglandins. Certain 2-(2-arylphenyl)benzoxazoles have been identified as new and selective ligands for COX-2. acs.org For example, specific derivatives have demonstrated in vivo anti-inflammatory potency comparable to the clinically used NSAID celecoxib. acs.org
Another mechanism of action involves the myeloid differentiation protein 2 (MD2), a key adaptor protein for Toll-like receptor 4 (TLR4) that plays a crucial role in the inflammatory process. nih.gov A series of benzoxazolone derivatives were found to exhibit anti-inflammatory activity by competitively inhibiting the binding of a probe to the MD2 protein. nih.gov The most active of these compounds was shown to bind directly to MD2, suggesting its potential as a lead compound for developing novel MD2 inhibitors. nih.gov
Studies on quinazolinone derivatives originating from a 5,6-difluorobenzoate precursor have also demonstrated significant anti-inflammatory activity. researchgate.net In a carrageenan-induced paw edema model in rats, these compounds showed a notable reduction in inflammation. researchgate.netnih.gov The percentage of inhibition for some of these derivatives has been reported to be as high as 82.93%. researchgate.net
| Compound/Derivative Class | Mechanism/Target | Key Findings | Reference |
|---|---|---|---|
| 2-(2-Arylphenyl)benzoxazoles (e.g., 3g, 3n, 3o) | Selective COX-2 Inhibition | In vivo potency of 3g and 3n is comparable to celecoxib. Compound 3o showed better potency. | acs.org |
| Benzoxazolone derivatives (e.g., 3g) | MD2 Inhibition | Compound 3g directly binds to MD2 with a dissociation constant of 1.52×10-6 mol L-1 and an IC50 value of 5.09±0.88 μM against IL-6. | nih.gov |
| Quinazolinone derivatives from 5,6-diflorobenzoate | Inhibition of inflammatory mediators | Exhibited significant anti-inflammatory activity with inhibition ranging from 70.56% to 83.80%. | researchgate.net |
| N-(5-(2-arylidenehydrazinecarbonyl) benzoxazol-2-yl) -2-(dialkylamino) acetamide (B32628) derivatives | Carrageenan-induced paw edema model | Compound VIIm showed the highest activity with 82.93% inhibition of inflammation. | researchgate.net |
Antiprotozoal Activity
The benzoxazole scaffold has also been identified as a privileged structure in the search for new antiprotozoal agents. olemiss.edu Natural and synthetic benzoxazole derivatives have demonstrated activity against a variety of protozoan parasites.
For instance, a natural antibiotic, N-(2-benzoxazole-2-ylphenyl)benzamide, isolated from Streptomyces sp., has shown remarkable activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria, with a 97% inhibition rate at a concentration of 4.8 μg·mL−1. olemiss.edu This same compound also displayed promising antileishmanial activity, being three times more potent than the reference drug miltefosine. olemiss.edu These findings underscore the potential of the benzoxazole nucleus in designing novel therapies for protozoal diseases.
| Compound/Derivative Class | Target Organism | Key Findings | Reference |
|---|---|---|---|
| N-(2-benzoxazole-2-ylphenyl)benzamide | Plasmodium falciparum | Showed 97% inhibition at a concentration of 4.8 μg·mL−1. | olemiss.edu |
| N-(2-benzoxazole-2-ylphenyl)benzamide | Leishmania species | Demonstrated activity three-fold more potent than miltefosine. | olemiss.edu |
Insecticidal Activity
In the field of agricultural science, benzoxazole and its derivatives have been investigated for their insecticidal properties. researchgate.netnih.gov The inclusion of fluorine atoms, a hallmark of this compound, can significantly alter the physicochemical properties and bioavailability of insecticides, potentially leading to more potent and effective agents. nih.gov
Research has shown that certain benzoxazole derivatives exhibit potent insecticidal activity against various pests. For example, at a concentration of 1 mg/L, one derivative demonstrated 100% insecticidal activity against Spodoptera exigua (beet armyworm). researchgate.net The presence of a strong electron-withdrawing group like trifluoromethyl was suggested to be important for this activity. researchgate.net Other derivatives have shown activity against Mythimna separata (oriental armyworm). researchgate.net Furthermore, some novel bisamide compounds containing a 1,2,4-oxadiazole (B8745197) group have exhibited significant insecticidal activity against lepidopteran pests, with some showing 100% lethality against Plutella xylostella (diamondback moth) and armyworm at a concentration of 100 mg L-1. scielo.br
| Compound/Derivative Class | Target Pest | Activity | Reference |
|---|---|---|---|
| Benzoxazole derivative (compound 89) | Spodoptera exigua | 100% activity at 1 mg/L. | researchgate.net |
| Benzoxazole derivative (compound 90) | Mythimna separata | 62.1% activity. | researchgate.net |
| Cyproflanilide derivatives containing 1,2,4-oxadiazole (compounds 5b, 5c) | Plutella xylostella and armyworm | 100% lethality at 100 mg L-1. | scielo.br |
| 1,3,4-thiadiazole 5-fluorouracil acetamides derivative (IVe) | Aphis craccivora | Activity was better than the commercial insecticide thiacloprid. | nih.gov |
Advanced Applications and Material Science Potential of 5,6 Difluoro 1,3 Benzoxazole
Integration in Organic Electronic Materials and Optoelectronic Devices
The inherent electronic properties of the 1,3-benzoxazole ring system make it a compelling candidate for use in organic electronic materials. Organic molecules with π-conjugated systems are central to the development of devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). researchgate.net The benzoxazole (B165842) core, a bicyclic and planar molecule, provides a rigid and electronically active scaffold that can be systematically modified to tune its performance. researchgate.netnih.gov
Theoretical studies have been conducted to understand the electronic and intrinsic chemical reactivity of 1,3-benzoxazole derivatives. researchgate.net These investigations explore how the transfer of electric charge within the molecule, influenced by various substituent groups, affects its potential for use in novel materials. researchgate.net The goal of such research is to design new structures with tailored properties for applications like active layers in solar cells or as biomarkers. researchgate.net Although research has focused on various derivatives, the principles apply to the potential of 5,6-difluoro-1,3-benzoxazole. For instance, related heterocyclic compounds like benzimidazole (B57391) derivatives have been synthesized and characterized for their application as blue emitters in OLEDs. nih.gov In these systems, the molecular design aims to reduce intermolecular aggregation in the solid state to achieve efficient and pure blue photo- and electroluminescence. nih.gov An OLED prototype using a benzimidazole derivative as the non-doped emissive layer demonstrated promising external quantum efficiency and high luminance, showcasing the viability of these heterocyclic structures in optoelectronic devices. nih.gov
Exploration of Liquid Crystalline Properties and Mesomorphic Behavior of Difluorobenzoxazole Derivatives
The introduction of the benzoxazole moiety, particularly with fluorine substituents, has led to significant advancements in the field of liquid crystals (LCs). These materials are critical for display technologies like fringe-field switching mode liquid crystal displays (FFS-LCDs), which benefit from LCs with negative dielectric anisotropy (Δε) for low power consumption and fast response times. bohrium.com
Researchers have successfully synthesized and investigated numerous benzoxazole-terminated liquid crystal compounds, demonstrating their potential to enhance the performance of host LC mixtures. researchgate.net The inclusion of lateral fluoro substituents is a key strategy for modifying the dielectric anisotropy (Δε) and birefringence (Δn) of these materials. researchgate.netmdpi.com The benzoxazole structure itself contributes to high birefringence due to its large π-conjugated system. mdpi.comresearchgate.net
Key findings from recent studies on difluorobenzoxazole derivatives include:
Negative Dielectric Anisotropy: A series of 5-[4-(2-(4-alkoxyphenyl)-2,3-difluorophenyl)benzo[d]oxazole] derivatives were synthesized that exhibit negative dielectric anisotropy (Δε from −2.77 to −2.94) and moderate birefringence (Δn from 0.22 to 0.28). bohrium.com These properties are attributed to the large perpendicular dipole moments associated with the benzoxazole ring. bohrium.com
High Birefringence: Other synthesized benzoxazole-terminated compounds have shown exceptionally high birefringence (Δn ~0.45) and large positive dielectric anisotropy (Δε ~26), making them suitable as dopants to improve the performance of LC mixtures. researchgate.net Derivatives incorporating a tolane moiety displayed even higher birefringence (0.507–0.624), a result of the extended π-conjugation. researchgate.net
Mesophase Behavior: These compounds predominantly exhibit enantiotropic nematic mesophases over broad temperature ranges. bohrium.comresearchgate.net For example, certain 2-(4-(2-(2,3-difluoro-4-(alkoxy) phenyl)ethynyl)phenyl)-1-methyl-1H-benzimidazolem derivatives show nematic phases in ranges of 32.0–44.5°C during heating and 50.0–64.0°C during cooling. researchgate.net The addition of these benzoxazole LCs can significantly increase the clearing points of LC mixtures to over 100 °C. mdpi.com
The table below summarizes the properties of selected benzoxazole liquid crystal derivatives from recent studies.
| Compound Type | Mesophase Behavior | Birefringence (Δn) | Dielectric Anisotropy (Δε) | Key Feature |
| 5-[4-(2-(4-alkoxyphenyl)-2,3-difluorophenyl)benzo[d]oxazole] Derivatives bohrium.com | Enantiotropic Nematic | 0.22–0.28 | -2.77 to -2.94 | Negative Dielectric Anisotropy |
| 2-[4-[2-[4-alkoxyphenyl]ethynyl]-2,6-difluoro-phenyl]-benzoxazole Derivatives researchgate.netresearchgate.net | Enantiotropic Nematic | 0.507–0.624 | Large, Positive | Very High Birefringence |
| Fluorinated Benzoxazole-Terminated LCs mdpi.com | Enantiotropic Nematic | High | ~30 (in mixtures) | Enhances Clearing Point of Mixtures |
Role in Agrochemical Research and Development (e.g., Herbicides, Insecticides)
The benzoxazole scaffold is an important structural motif in the discovery of new agrochemicals. mdpi.com Its stable, bicyclic structure is readily modifiable at multiple sites, making it a valuable platform for developing compounds with a broad spectrum of biological activities, including herbicidal, fungicidal, and insecticidal properties. nih.govmdpi.com
The use of benzoxazole derivatives in commercial agrochemicals highlights their significance. For example, herbicides such as metamifop (B125954) and fenoxaprop-p-ethyl (B1329639) contain the benzoxazole core and function by inhibiting acetyl-coenzyme A carboxylase (ACCase), a critical enzyme in plant fatty acid synthesis. mdpi.com This mode of action leads to the death of targeted grass weeds. mdpi.com
Research into new agrochemicals based on this scaffold is ongoing. The field has seen significant progress in the development of benzoxazole-based herbicides and insecticides. mdpi.com The structural diversity achievable through derivatization allows for the fine-tuning of activity and the exploration of structure-activity relationships (SAR) to optimize efficacy against specific pests or weeds. mdpi.com While much of the early research on benzoxazoles focused on medicinal applications, their role in agrochemicals has become increasingly prominent over the past two decades. mdpi.com The synthesis of various derivatives continues to be an active area of research to address challenges such as pest resistance and the need for more environmentally benign crop protection solutions. nih.govmdpi.com
Future Perspectives and Emerging Research Avenues for 5,6 Difluoro 1,3 Benzoxazole
Development of Stereoselective and Asymmetric Syntheses for Complex Difluorobenzoxazole Analogs
The synthesis of complex molecules with specific three-dimensional arrangements is crucial for their biological function. Asymmetric synthesis, which produces a specific stereoisomer, is a key area of development for creating more effective and selective drugs.
Current research in fluorine chemistry is increasingly focused on the stereoselective installation of fluorine into organic molecules. nih.gov While methods for creating chiral centers at carbon-fluorine (C-F) positions are still considered underdeveloped, significant progress has been made. nih.gov The development of new routes for the stereoselective synthesis of fluorine-containing building blocks often utilizes reliable cyclopropanation methods and readily available starting materials. nih.gov For instance, the asymmetric synthesis of polycyclic fluorinated proline derivatives has been achieved with excellent control over the stereochemistry by using intramolecular cycloaddition reactions of azomethine ylides with fluorinated components. rsc.org This highlights the crucial role of the fluorine substituent in achieving high selectivity. rsc.org
Future efforts for 5,6-difluoro-1,3-benzoxazole analogs will likely focus on:
Chiral Catalysis: Employing chiral catalysts, such as rhodium or copper complexes, to control the stereochemical outcome of key bond-forming reactions. nih.govresearchgate.net For example, dual-metallic catalyst systems have been used for the enantioselective synthesis of dihydrocarbazoles. nih.govrsc.org
Desymmetrization: Developing methods for the stereoselective desymmetrization of geminal difluoroalkanes, which involves the selective activation of one of two enantiotopic fluorine atoms, presents a powerful strategy for creating stereoenriched fluorocarbons. nih.gov
Fluorinated Chiral Building Blocks: Synthesizing and incorporating chiral side chains or substituents that can direct the stereochemical course of subsequent reactions, a strategy that has proven successful in the synthesis of other fluorinated heterocyles.
The challenge lies in adapting these advanced synthetic strategies to the specific electronic properties of the difluorobenzoxazole ring system. Overcoming this will allow for the creation of libraries of complex, stereochemically pure difluorobenzoxazole analogs for biological screening.
Application of Artificial Intelligence and Machine Learning in Rational Design and Virtual Screening
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. nih.gov These computational tools can analyze vast datasets to predict the biological activity of molecules, identify novel drug targets, and design new compounds with desired properties. nih.govnih.gov
For this compound, AI and ML can be applied in several ways:
Quantitative Structure-Activity Relationship (QSAR): ML models can be trained on existing data for benzoxazole (B165842) derivatives to learn the relationship between their chemical structures and biological activities. youtube.com This allows for the prediction of activity for new, unsynthesized this compound analogs, guiding synthetic efforts toward the most promising compounds. youtube.com
Virtual Screening: High-throughput virtual screening (HTVS) powered by AI can rapidly screen massive compound libraries (such as the ZINC15 database) to identify molecules that are likely to bind to a specific biological target. nih.govnih.gov This approach has been successfully used to identify novel inhibitors for various targets, including those for inflammatory diseases and leishmaniasis. nih.govresearchgate.net
De Novo Design: AI models, such as variational autoencoders, can generate entirely new molecular structures that are optimized for activity against a specific target. nih.gov This allows for the exploration of novel chemical space beyond existing compound collections.
Predictive Modeling: Machine learning models are being developed to predict the antibacterial properties of metal complexes, which could be adapted to predict the activity of new this compound derivatives against resistant bacterial strains. researchgate.net
By leveraging these computational approaches, researchers can significantly reduce the time and cost associated with the discovery of new drugs based on the this compound scaffold.
Identification of Novel Biological Targets and Therapeutic Opportunities
Benzoxazole derivatives are known to possess a wide range of pharmacological activities, making them attractive scaffolds for drug development. jetir.org They have been investigated as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. nih.govjetir.org The introduction of the 5,6-difluoro substitution pattern can modulate these activities and potentially unlock new therapeutic applications.
Emerging research avenues for this compound include:
Kinase Inhibition: Benzoxazoles have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer therapy. nih.govresearchgate.net Future studies could explore the potential of this compound derivatives as inhibitors of other kinases implicated in cancer and inflammatory diseases.
Neurological Targets: Certain benzoxazole derivatives have been characterized as 5-HT3 receptor partial agonists, suggesting their potential for treating gastrointestinal disorders like irritable bowel syndrome. acs.org The unique electronic properties of the difluorinated ring may lead to novel modulators of other serotonin (B10506) receptors or different central nervous system targets.
Infectious Diseases: Dithiocarbamate metal complexes have shown promise in treating bacterial and fungal infections, including resistant strains like MRSA. nih.gov The benzoxazole scaffold itself has known antimicrobial properties. jetir.org Combining the this compound core with appropriate functional groups could lead to the development of new anti-infective agents.
Anti-inflammatory Agents: The inhibition of leukotriene biosynthesis is a key strategy for treating inflammatory diseases. Virtual screening has identified benzimidazole (B57391) derivatives as potent inhibitors of the 5-lipoxygenase-activating protein (FLAP). researchgate.net This suggests that the related this compound scaffold could also be a promising starting point for developing new anti-inflammatory drugs.
The key will be to use a combination of computational screening and high-throughput biological assays to systematically explore the interactions of this compound analogs with a wide range of biological targets.
Advancements in Sustainable and Green Manufacturing Processes for Difluorobenzoxazole Compounds
The chemical industry is increasingly focused on developing environmentally friendly and sustainable manufacturing processes. This involves using safer reagents, reducing waste, and minimizing energy consumption.
Future advancements in the green manufacturing of this compound will likely focus on several key areas:
Green Synthesis of the Benzoxazole Core: Traditional methods for synthesizing benzoxazoles are being replaced by greener alternatives. jetir.orgorganic-chemistry.org These include using milder reaction conditions, employing reusable catalysts like samarium triflate, and utilizing environmentally benign solvents like ethanol (B145695) or even water. jetir.orgorganic-chemistry.org Some methods are performed under solvent-free conditions using sonication, which can lead to faster reactions and higher yields with water as the only byproduct. nih.gov
Eco-Friendly Reagents: Research is ongoing to develop safe, low-cost, and environmentally friendly processes for creating key chemical bonds. For example, a novel method for synthesizing sulfonyl fluorides uses a highly reactive but easily handled reagent and potassium fluoride, producing only non-toxic salts as by-products. eurekalert.org Similar innovations in C-F bond formation will be critical for the sustainable production of difluorinated aromatic compounds.
By integrating green chemistry principles into both the construction of the benzoxazole ring and the introduction of the fluorine atoms, the manufacturing of this compound-based compounds can become significantly more sustainable and economically viable. jetir.org
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for 5,6-Difluoro-1,3-benzoxazole derivatives, and how do reaction conditions influence yields?
- Methodological Answer : Solvent-free and catalytic methods are prioritized for eco-friendly synthesis. For example, palladium-supported nanocatalysts (e.g., [SMNP@GLP][Cl]) enable one-pot synthesis of benzoxazoles with yields up to 80% under mild conditions (80°C, 18 hours in DMF) . Ionic liquid catalysts and magnetic nanocatalysts (e.g., Fe₃O₄@SiO₂@Am-PPC-SO₃H) further enhance reaction efficiency, achieving 70–89% yields in water under reflux . Reaction time and solvent selection (e.g., ethanol vs. water) critically impact purity and scalability .
Q. How are the biological activities of this compound derivatives evaluated in preclinical studies?
- Methodological Answer : Standardized in vitro assays include:
- Anticancer activity : Cytotoxicity screening against human cancer cell lines (e.g., MCF-7, HeLa) via MTT assays .
- Antimicrobial activity : Disk diffusion or broth microdilution assays against bacterial/fungal strains (e.g., E. coli, C. albicans) .
- Enzyme inhibition : Cholinesterase or kinase inhibition assays to assess therapeutic potential .
Q. What substituent modifications are commonly explored to enhance the stability of benzoxazole derivatives?
- Methodological Answer : Electron-withdrawing groups (e.g., fluorine, nitro) at positions 5 and 6 improve thermal and photochemical stability. Substituents like aryl thiazoles or triazoles enhance π-π stacking, as confirmed by crystallographic studies . Stability is validated via NMR, IR, and elemental analysis .
Advanced Research Questions
Q. How can reaction conditions be optimized to achieve high regioselectivity in benzoxazole synthesis?
- Methodological Answer : Regioselectivity is controlled by:
- Catalyst design : Palladium or copper catalysts direct coupling reactions to specific positions .
- Microwave irradiation : Reduces reaction time (e.g., 10 minutes at 100°C) while maintaining >90% yield in desulfurization reactions .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor cyclization over side reactions .
Q. How can contradictory data in biological activity studies of benzoxazole derivatives be resolved?
- Methodological Answer : Contradictions arise from variability in:
- Cell line sensitivity : Comparative studies across multiple cell lines (e.g., leukemia vs. solid tumors) are essential .
- Structural analogs : Molecular dynamics (MD) simulations and docking studies (e.g., AutoDock Vina) clarify binding affinities to targets like DNA topoisomerases .
- Dose-response curves : EC₅₀/IC₅₀ values should be validated via triplicate experiments with statistical analysis .
Q. What computational tools are used to predict the impact of substituents on anticancer efficacy?
- Methodological Answer :
- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate substituent effects with redox activity .
- Molecular docking : Predict interactions with receptors like EGFR or HER2 using software such as Schrödinger Suite .
- QSAR models : Relate structural descriptors (e.g., logP, polar surface area) to cytotoxicity profiles .
Q. What advanced characterization techniques are employed to study optoelectronic properties of benzoxazole derivatives?
- Methodological Answer :
- Single-crystal X-ray diffraction : Resolves π-conjugation and packing efficiency in derivatives like 1,4-bis(benzo[d]oxazol-2-yl)naphthalene (BBON) .
- Fluorescence spectroscopy : Measures quantum yields and Stokes shifts to assess excited-state intramolecular proton transfer (ESIPT) .
- High-pressure luminescence studies : Evaluates mechanochromic behavior under external stimuli .
Q. How do fluorinated benzoxazole derivatives exhibit fluorescence, and what mechanisms drive their emission?
- Methodological Answer :
- ESIPT mechanism : Fluorination at positions 5 and 6 stabilizes keto-enol tautomers, enabling dual emission peaks (e.g., 450 nm and 550 nm) .
- TD-DFT simulations : Predict absorption/emission spectra and validate experimental results .
- Solvatochromism : Solvent polarity modulates emission intensity, as seen in dichloromethane vs. methanol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
